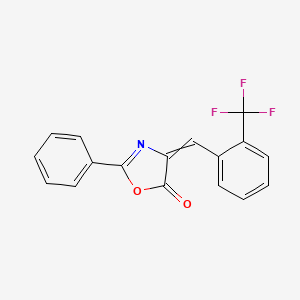
(Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family.
Métodos De Preparación
The synthesis of (Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one typically involves the reaction of 2-phenyl-4H-oxazol-5-one with 2-(trifluoromethyl)benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Análisis De Reacciones Químicas
(Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced oxazolone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted oxazolones.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of (Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis through the activation of caspase pathways .
Comparación Con Compuestos Similares
(Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one can be compared with other similar compounds, such as:
2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one: Similar in structure but lacks the (Z)-configuration.
2-(4-(4-X-phenylsulfonyl)phenyl)-4-(3-bromo/3-bromo-4-methoxy-benzylidene)oxazol-5(4H)-ones: These compounds have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.
2-aryl-4-arylidene-4H-oxazol-5-ones: These compounds have different aryl and arylidene groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific configuration and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H10F3NO2 |
|---|---|
Peso molecular |
317.26 g/mol |
Nombre IUPAC |
2-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H10F3NO2/c18-17(19,20)13-9-5-4-8-12(13)10-14-16(22)23-15(21-14)11-6-2-1-3-7-11/h1-10H |
Clave InChI |
USMPOGVVUJGFCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3C(F)(F)F)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


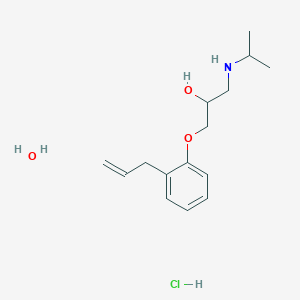
![3-[4-(Methanesulfonyloxy)benzoyl]-2-[4-(methanesulfonyloxy)phenyl]-1-benzothiophen-6-yl methanesulfonate](/img/structure/B14784794.png)

![2-Propenamide, N-[3-[[2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-](/img/structure/B14784817.png)
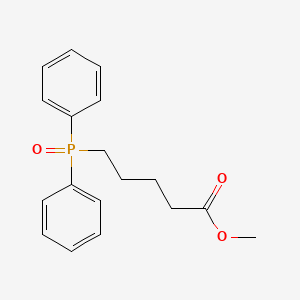
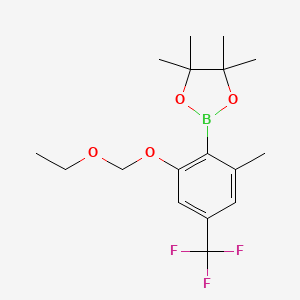
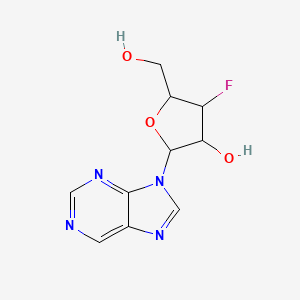
![3-Bromo-6-chloro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14784833.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14784840.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B14784844.png)
![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14784858.png)
![6,6'-Di-tert-butyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14784872.png)
![N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B14784886.png)
![5'-Benzyl 1-(tert-butyl) (3a'R,6a'R)-3'-oxohexahydro-5'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1,5'-dicarboxylate](/img/structure/B14784891.png)
